3-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one
Description
Chemical Structure:
The compound features a quinazolin-4(3H)-one core substituted at the 3-position with a propyl chain. This chain terminates in a piperazine ring bearing a 3-methoxyphenyl group at the 4-position (para to the nitrogen). The molecular formula is C₂₃H₂₅N₅O₂, with a molecular weight of 427.48 g/mol.
Properties
IUPAC Name |
3-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-29-18-6-4-5-17(15-18)24-11-13-25(14-12-24)21(27)9-10-26-16-23-20-8-3-2-7-19(20)22(26)28/h2-8,15-16H,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWQJVYYIBZVCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one typically involves multiple steps. One common route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine derivative is synthesized by reacting 3-methoxyphenylamine with piperazine under controlled conditions.
Coupling with Quinazolinone: The piperazine intermediate is then coupled with a quinazolinone derivative through a condensation reaction, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often involving automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Alkylation Reactions
The piperazine moiety’s secondary amines are prime sites for alkylation. Common alkylating agents like methyl iodide or ethyl bromoacetate react under basic conditions (e.g., K₂CO₃ in acetone) to form tertiary amines. For example:
-
Reaction with ethyl bromoacetate :
This modification enhances solubility and alters biological activity .
Nucleophilic Substitution
The quinazolinone’s C-2 and C-6 positions are electrophilic due to electron-withdrawing effects of the lactam group. Substitution reactions occur with nucleophiles like amines or thiols:
-
Amination at C-2 :
Yields range from 50–75% depending on the amine’s nucleophilicity.
Reduction of the Ketone Group
The 3-oxopropyl ketone can be reduced to a hydroxyl or methylene group:
-
NaBH₄ Reduction :
Partial reduction preserves the piperazine structure while modifying pharmacokinetics. -
Catalytic Hydrogenation :
This step eliminates hydrogen-bonding capacity, affecting receptor binding.
Electrophilic Aromatic Substitution
The 3-methoxyphenyl ring undergoes directed substitution:
-
Nitration :
Meta-directing effects of the methoxy group limit regioselectivity.
| Reaction | Reagents | Position | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Para to OCH₃ | 45–60% | |
| Sulfonation | SO₃, H₂SO₄, 50°C | Ortho to OCH₃ | 30–40% |
Coupling Reactions
The quinazolinone’s NH group participates in cross-coupling (e.g., Suzuki-Miyaura):
Hydrolysis and Condensation
The propyl ketone linker is susceptible to hydrolysis under acidic/basic conditions:
-
Acidic Hydrolysis :
Forms a carboxylic acid, enabling conjugation with amines or alcohols.
Metal Complexation
The piperazine and quinazolinone nitrogen atoms coordinate with transition metals:
-
Silver Nanoparticle Conjugation :
Enhances antibacterial properties, as demonstrated in analogous quinazolinones .
Photochemical Reactivity
UV irradiation induces cleavage of the N–O bond in the quinazolinone ring, forming reactive intermediates. This property is leveraged in prodrug activation .
Key Findings from Research:
-
Biological Relevance : Modifications at the piperazine or quinazolinone regions significantly impact kinase inhibition (e.g., CDK2, EGFR) .
-
Optimized Conditions : Alkylation and coupling reactions achieve higher yields in polar aprotic solvents (DMF, DMSO) with catalytic bases .
-
Stability : The compound is stable under ambient conditions but degrades in strong acids/bases due to ketone hydrolysis.
Scientific Research Applications
3-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the quinazolinone core may inhibit certain enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Functional Groups :
- Piperazine moiety : Enhances solubility and enables receptor binding via hydrogen bonding.
- 3-Methoxyphenyl substituent : Modulates electronic properties and steric interactions.
Condensation of 3-methoxyaniline derivatives to form the quinazolinone core.
Alkylation or acylation to introduce the propyl-piperazine side chain.
Final purification via column chromatography or crystallization .
Comparison with Similar Compounds
Structural Analogues of Quinazolinone Derivatives
Structure-Activity Relationship (SAR) Insights
- 2-Methoxyphenyl (): Ortho-substitution may hinder receptor binding compared to para/meta positions . 3,4-Dichlorophenyl (): Enhances affinity for dopamine D₂ receptors due to increased lipophilicity and halogen bonding .
- 6,7-Dimethoxy groups () enhance planar stacking with aromatic residues in enzyme active sites, improving anticancer activity .
Side Chain Variations :
- Propyl vs. Butyl Chains : Longer chains (e.g., butyl in ) reduce solubility but increase membrane permeability .
- Thioether vs. Oxo Groups : Thioether linkages () improve metabolic stability compared to ketones .
Pharmacological Profiles
- Compounds: 2-Hydrazinoquinazolinones with 3-methoxyphenyl groups exhibit analgesic (ED₅₀ = 12 mg/kg) and anti-inflammatory (45% inhibition in carrageenan test) effects, likely via COX-2 inhibition .
- Compound : 6,7-Dimethoxy substitution correlates with anticancer activity (IC₅₀ = 8.2 µM against HeLa cells) via topoisomerase II inhibition .
Physicochemical Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Molecular Weight | 427.48 g/mol | 360.4 g/mol | 402.3 g/mol |
| LogP | ~3.1 (predicted) | ~2.8 | ~4.2 |
| Hydrogen Bond Acceptors | 7 | 8 | 6 |
| Solubility | Moderate (DMSO >10 mM) | High (aqueous buffer >5 mg/mL) | Low (requires surfactants) |
Biological Activity
3-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. Quinazolinones are known for their potential therapeutic effects, including anticancer, antibacterial, and antifungal properties. This article delves into the biological activity of this specific compound, summarizing relevant research findings, mechanisms of action, and potential applications.
- Molecular Formula: C21H23N5O3
- Molecular Weight: 393.4 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is believed to modulate the activity of specific receptors or enzymes, influencing cellular signaling pathways. This modulation can lead to significant biological effects, such as apoptosis in cancer cells or inhibition of bacterial growth.
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit promising anticancer properties. A study highlighted that compounds similar to this compound showed significant cytotoxicity against various cancer cell lines, including:
- PC3 (Prostate Cancer)
- IC50: 10 µM
- MCF-7 (Breast Cancer)
- IC50: 10 µM
- HT29 (Colon Cancer)
Antibacterial Activity
Quinazolinone derivatives have also been evaluated for their antibacterial properties. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated enhanced activity against Staphylococcus aureus and Escherichia coli . The presence of specific substituents on the phenyl ring significantly influences the antibacterial profile.
Antifungal Activity
In addition to antibacterial effects, quinazolinones have been reported to possess antifungal properties. Studies have indicated that certain derivatives exhibit activity against various fungal strains, although specific data on the compound remains limited .
Data Summary
| Activity Type | Target Organisms/Cell Lines | IC50 Values |
|---|---|---|
| Anticancer | PC3 (Prostate) | 10 µM |
| MCF-7 (Breast) | 10 µM | |
| HT29 (Colon) | 12 µM | |
| Antibacterial | Staphylococcus aureus | Variable |
| Escherichia coli | Variable | |
| Antifungal | Various Fungal Strains | Variable |
Case Studies
- Cytotoxicity in Cancer Research : A study focused on quinazolinone derivatives revealed that compounds with structural similarities to this compound exhibited dose-dependent inhibition of cancer cell growth across multiple cell lines .
- Antibacterial Evaluations : Another investigation assessed a series of quinazoline derivatives for their antibacterial efficacy, finding that methoxy-substituted compounds were particularly effective against Gram-positive bacteria .
Q & A
Q. Reference :
Basic: How can structural ambiguities in this compound be resolved using spectroscopic techniques?
Methodological Answer:
- 1H/13C NMR : Assign peaks by comparing to analogous piperazinyl-quinazolinones (e.g., δ ~2.5–3.5 ppm for piperazine-CH2; δ ~7.0–8.5 ppm for aromatic protons) ().
- HRMS : Confirm molecular formula (e.g., C25H27N5O3 requires exact mass 469.2118; deviations <2 ppm indicate purity) ().
- Elemental Analysis : Validate C/H/N ratios (e.g., theoretical C: 64.37%, H: 5.79%, N: 14.96%) to detect impurities ().
Q. Reference :
Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound against fungal pathogens?
Methodological Answer:
- Antifungal Screening : Follow protocols for analogous quinazolinones ():
- Strain Selection : Rhizoctonia solani or Fusarium oxysporum.
- Microdilution Assay : Measure minimum inhibitory concentration (MIC) using 96-well plates with mycelial inoculum.
- Positive Controls : Compare to fluconazole or amphotericin B.
- Mechanistic Studies : Assess enzyme inhibition (e.g., lanosterol demethylase) via spectrophotometric assays.
Q. Reference :
Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
Methodological Answer:
- Substituent Variation : Modify the 3-methoxyphenyl group (e.g., replace with 4-chlorophenyl or 2-fluorophenyl, as in ) to enhance antifungal potency.
- Linker Optimization : Test shorter (e.g., ethyl) or longer (e.g., pentyl) spacers between quinazolinone and piperazine ().
- In Silico Docking : Use software like AutoDock Vina to predict binding affinity to fungal cytochrome P450 targets ().
Q. Reference :
Advanced: What stability challenges arise during storage, and how can degradation products be characterized?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1A guidelines).
- HPLC-MS Analysis : Monitor degradation products (e.g., hydrolysis of the 3-oxopropyl linker or demethylation of the methoxy group) ().
- Reference Standards : Compare to known impurities (e.g., piperazine-free quinazolinone derivatives) ().
Q. Reference :
Advanced: What receptor targets are plausible for this compound based on its piperazine moiety?
Methodological Answer:
- CNS Targets : Piperazine derivatives often target serotonin (5-HT1A/2A) or dopamine receptors. Conduct radioligand binding assays with transfected HEK293 cells ().
- Adrenergic Receptors : Screen for α1/β2 subtype affinity using competitive ELISA ().
- Kinase Inhibition : Test against PI3K/Akt pathways due to structural similarity to triazolopyridazine inhibitors ().
Q. Reference :
Basic: Which analytical techniques are critical for distinguishing this compound from structurally similar impurities?
Methodological Answer:
- HPLC-DAD : Use a C18 column with acetonitrile/water (70:30) to separate impurities (e.g., unreacted piperazine precursors) ().
- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and piperazine (C-N, ~1250 cm⁻¹) stretches ().
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., piperazine chair conformation) ().
Q. Reference :
Advanced: How can metabolic pathways be predicted for this compound in preclinical studies?
Methodological Answer:
Q. Reference :
Advanced: What cross-disciplinary applications could this compound have beyond antimicrobial research?
Methodological Answer:
- Material Science : Explore as a ligand for metal-organic frameworks (MOFs) due to its aromatic and nitrogen-rich structure ().
- Enzyme Mimetics : Test catalytic activity in hydrolysis reactions (e.g., esterase-like behavior) ().
- Fluorescent Probes : Modify with fluorophores (e.g., dansyl chloride) for cellular imaging ().
Q. Reference :
Basic: How should researchers address contradictory spectral data during characterization?
Methodological Answer:
- Multi-Technique Validation : Cross-verify NMR assignments with 2D experiments (COSY, HSQC) and compare HRMS isotopic patterns ().
- Crystallographic Data : Resolve tautomeric or conformational ambiguities (e.g., quinazolinone keto-enol tautomerism) ().
- Batch Reproducibility : Synthesize multiple batches to rule out experimental error ().
Q. Reference :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
